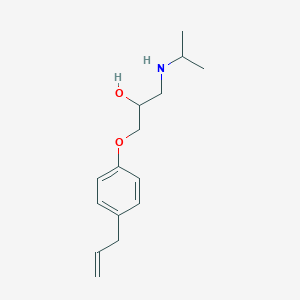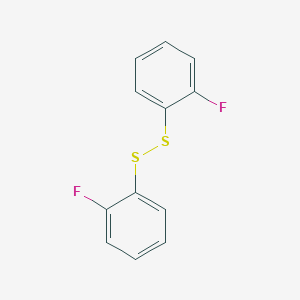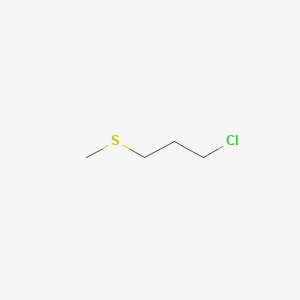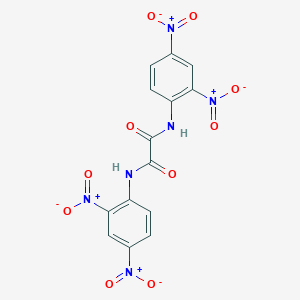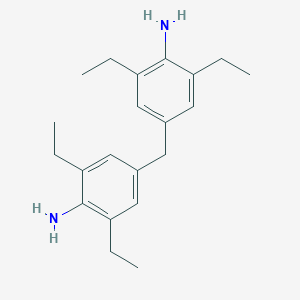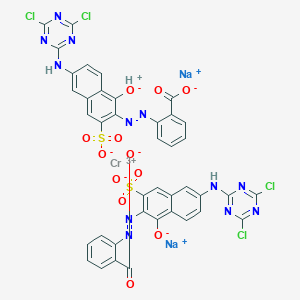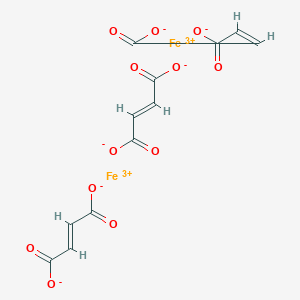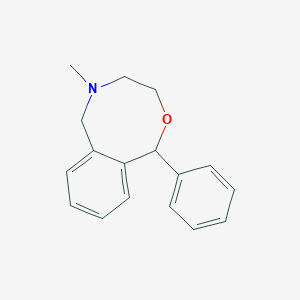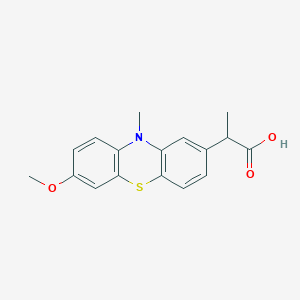![molecular formula C15H26 B083909 (1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene CAS No. 13971-66-9](/img/structure/B83909.png)
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene, commonly known as TCN or TMC-1a, is a naturally occurring compound found in certain plants. It has been the subject of scientific research due to its potential applications in medicine and other fields.
Mecanismo De Acción
The mechanism of action of TCN is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. It may also have an effect on the immune system and inflammatory response.
Efectos Bioquímicos Y Fisiológicos
TCN has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It may also have an effect on the immune system and cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TCN in lab experiments is its natural occurrence, which makes it readily available for study. However, the synthesis of TCN can be challenging, and its effects on different cell types and in vivo models may vary.
Direcciones Futuras
There are many potential future directions for research on TCN. One area of focus could be on its use in combination with other drugs or therapies for cancer treatment. It may also be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further research could be done to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
TCN can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the use of a Grignard reagent to react with a cyclopropane ring, resulting in the formation of TCN.
Aplicaciones Científicas De Investigación
TCN has been studied for its potential use in medicine, particularly in the treatment of cancer. Research has shown that TCN has anti-tumor properties and can inhibit the growth of certain cancer cells. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
Propiedades
Número CAS |
13971-66-9 |
|---|---|
Nombre del producto |
(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
Fórmula molecular |
C15H26 |
Peso molecular |
206.37 g/mol |
Nombre IUPAC |
(1aR,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene |
InChI |
InChI=1S/C15H26/c1-10-6-5-7-11-8-9-12-13(14(12,2)3)15(10,11)4/h10-13H,5-9H2,1-4H3/t10-,11+,12-,13+,15+/m1/s1 |
Clave InChI |
MKGHZTWCWRGKCY-JYKNGBAOSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@@H]2[C@]1([C@H]3[C@H](C3(C)C)CC2)C |
SMILES |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
SMILES canónico |
CC1CCCC2C1(C3C(C3(C)C)CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



